molecular formula C12H17NO B3190889 Benzamide, N-(1,1-dimethylethyl)-N-methyl- CAS No. 49690-12-2

Benzamide, N-(1,1-dimethylethyl)-N-methyl-

Cat. No. B3190889
CAS RN: 49690-12-2
M. Wt: 191.27 g/mol
InChI Key: IWHZLXOVOHSRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(1,1-dimethylethyl)-N-methyl-, also known as N-tert-Butylbenzamide, is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.2429 .


Molecular Structure Analysis

The molecular structure of Benzamide, N-(1,1-dimethylethyl)-N-methyl- can be represented by the InChI string: InChI=1S/C11H15NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3, (H,12,13) . This structure is also available as a 2D Mol file or as a computed 3D SD file .

properties

CAS RN

49690-12-2

Product Name

Benzamide, N-(1,1-dimethylethyl)-N-methyl-

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-tert-butyl-N-methylbenzamide

InChI

InChI=1S/C12H17NO/c1-12(2,3)13(4)11(14)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

IWHZLXOVOHSRPU-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C)C(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)N(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, 96.7 g (1.1 mol) of N-methyl-N-tertbutylamine and 111 g (1.1 mol) of triethylamine was dissolved in 1050 mL of anhydrous tetrahydrofuran (THF). The solution was cooled to 0° C. and treated with 140.6 g (1.0 mol) of benzoyl chloride. The reaction was allowed to slowly warm to ambient temperature and stir overnight. Filtration and subsequent concentration in vacuo of the filtrate gave the crude product which was purified by sublimation (65°, 0.2 torr) to give 184 g (96%) of colorless N-methyl-N-tertbutybenzamide: mp 80.5°-82.0° C.; NMR (CDCl3) δ1.52 (s, 9H), 2.87 (s, 3H), 7.34-7.40 (m, 3H), 7.40-7.46 (m, 2H).
Quantity
96.7 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
1050 mL
Type
solvent
Reaction Step One
Quantity
140.6 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.